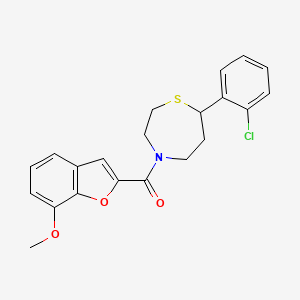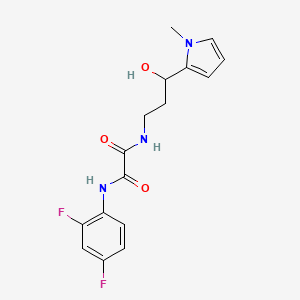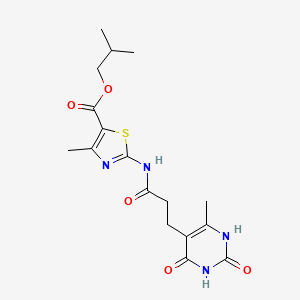![molecular formula C19H15FN2O3S B2528331 N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 899963-92-9](/img/structure/B2528331.png)
N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in biomedical research.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves the inhibition of the protein kinase CK2, which is involved in the regulation of cell growth and survival. By inhibiting CK2, N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide induces apoptosis and inhibits cell proliferation.
Biochemical and Physiological Effects
N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. Additionally, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide in lab experiments is its potential as a cancer treatment. It has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis. However, one of the limitations of using this compound in lab experiments is its toxicity. It has been found to be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide. One area of research could focus on developing more effective and less toxic derivatives of this compound for use in cancer treatment. Additionally, further research could explore the potential anti-inflammatory properties of this compound and its use in the treatment of inflammatory diseases. Finally, research could focus on the development of new methods for synthesizing this compound, which could lead to more efficient and cost-effective production.
Métodos De Síntesis
The synthesis of N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves the reaction of 6-fluorobenzo[d]thiazole-2-carbonyl chloride with N-benzyl-5,6-dihydro-2H-1,4-dioxine-2-carboxamide in the presence of a base such as triethylamine. The resulting compound is purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has shown potential applications in biomedical research, particularly in the field of cancer treatment. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c20-14-6-7-15-17(10-14)26-19(21-15)22(11-13-4-2-1-3-5-13)18(23)16-12-24-8-9-25-16/h1-7,10,12H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVBAWKKSMQRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2528248.png)


![3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2528254.png)




![(Z)-5,6-dichloro-N-(1-(4-ethylpiperazin-1-yl)-2,2,2-trifluoroethylidene)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-amine](/img/structure/B2528261.png)

![2-Chloro-5-[(5-chloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2528263.png)
![(5-Bromofuran-2-yl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2528265.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2528270.png)